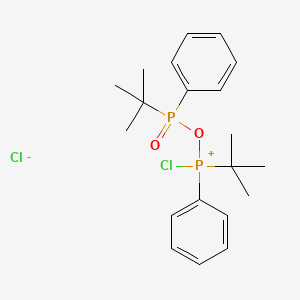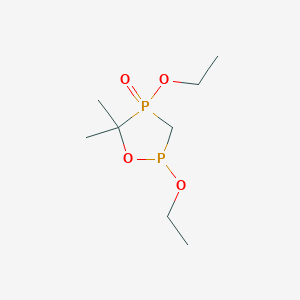![molecular formula C13H20O2 B14339390 [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid CAS No. 108886-69-7](/img/structure/B14339390.png)
[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid: is an organic compound with a unique structure that combines a cyclopentene ring with a butenyl side chain and an acetic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclopentene ring. The butenyl side chain can be introduced through a series of alkylation reactions, and the acetic acid group is typically added via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl side chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bonds in the cyclopentene ring or the butenyl side chain, resulting in saturated derivatives.
Substitution: The acetic acid group can participate in esterification or amidation reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Esterification reactions often use alcohols and acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Esters, amides.
科学的研究の応用
Chemistry: In chemistry, [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with enzymes and receptors to understand its effects on biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Studies focus on its anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
類似化合物との比較
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different side chains.
Butenyl-substituted acids: Compounds with butenyl side chains and carboxylic acid groups.
Uniqueness: What sets [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid apart is its combination of a cyclopentene ring with a butenyl side chain and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
108886-69-7 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-(1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C13H20O2/c1-5-10(2)13(8-11(14)15)7-6-12(3,4)9-13/h5-7,10H,1,8-9H2,2-4H3,(H,14,15) |
InChIキー |
GRABXASSWZRLMV-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1(CC(C=C1)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
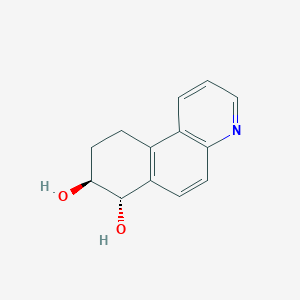
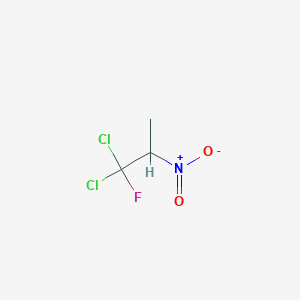
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
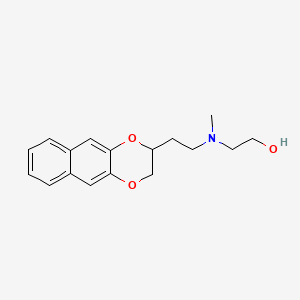
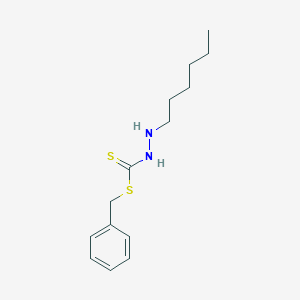
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
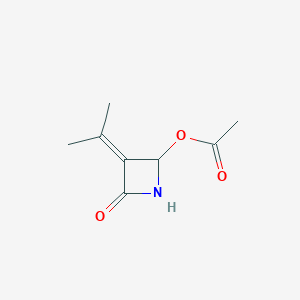
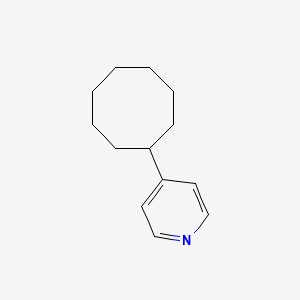
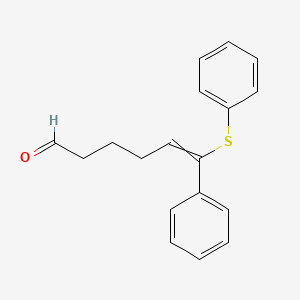
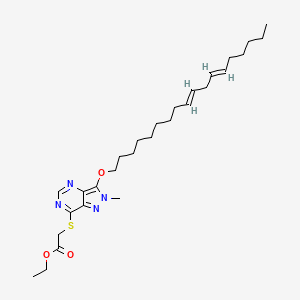
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
